4-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid
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Overview
Description
4-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid is a complex organic compound that features a tetrazole ring, a benzoic acid moiety, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 4-ethoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Thioether Formation: The tetrazole derivative is then reacted with a thiol compound under basic conditions to form the thioether linkage.
Amidation: The resulting thioether is then coupled with 4-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the nitro groups if present in the structure.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones can be formed.
Reduction: Amines or alcohols can be produced depending on the functional groups reduced.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in drug design.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The tetrazole ring can interact with biological targets through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamido)benzoic acid
- 4-(2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid
Uniqueness
The presence of the ethoxy group in 4-(2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)propanamido)benzoic acid can influence its solubility and reactivity compared to similar compounds. This can result in different pharmacokinetic properties and biological activities, making it a unique candidate for various applications.
Properties
IUPAC Name |
4-[2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylpropanoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-3-28-16-10-8-15(9-11-16)24-19(21-22-23-24)29-12(2)17(25)20-14-6-4-13(5-7-14)18(26)27/h4-12H,3H2,1-2H3,(H,20,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEOHAKLIBETND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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